
Sameridine
概要
説明
サメリジンは、オピオイド鎮痛薬ペチジン(メペリジン)に関連する4-フェニルピペリジン誘導体です。 サメリジンは、局所麻酔薬とμ-オピオイド部分アゴニストの両方の作用を示す、特異な薬理学的プロファイルを持っています . 現在、サメリジンは、主に硬膜外注入によって投与される、手術麻酔での使用に向けて開発中です .
2. 製法
合成経路と反応条件: サメリジンの合成には、インプリント分子存在下での官能性モノマーの重合が含まれ、その後、インプリント分子を除去して、元のインプリント種に対する親和性を持つ「記憶」部位を残します .
工業生産方法: サメリジンの工業生産は、通常、分子インプリントポリマーを用いた固相抽出法で行われます。 この方法により、大きなサンプル量からサメリジンを事前に濃縮することができ、クロマトグラフィー分析における感度と特異性を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sameridine involves the polymerization of functional monomers in the presence of imprint molecules, which are then removed to leave “memory” sites with affinity for the original imprint species .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase extraction using molecularly imprinted polymers. This method allows for the pre-concentration of this compound from larger sample volumes, improving sensitivity and specificity in chromatographic analysis .
化学反応の分析
反応の種類: サメリジンは、次のような様々な化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴う反応です。
還元: 水素の付加または酸素の除去を伴う反応です。
置換: ある原子または原子団を別の原子または原子団と置き換える反応です。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成され、還元によってアルコールが生成される可能性があります。
4. 科学研究への応用
サメリジンは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
Sameridine is characterized by its ability to provide analgesia while minimizing respiratory depression, a common side effect associated with traditional opioids. This makes it particularly useful in settings where respiratory function is critical, such as during surgeries.
Surgical Anesthesia
Clinical Trials and Efficacy
This compound is primarily under development for use in surgical anesthesia . A notable study compared the efficacy of this compound with lidocaine for spinal anesthesia during inguinal hernia repair. The study involved 140 healthy male patients and tested three doses of isobaric this compound (15 mg, 20 mg, and 23 mg) against 100 mg of hyperbaric lidocaine. Key findings included:
- Anesthetic Efficacy : All doses of this compound provided spinal anesthesia comparable to lidocaine, although with a longer time to peak block height.
- Postoperative Analgesia : Patients receiving this compound reported lower requests for morphine and other analgesics in the first four hours post-injection compared to those receiving lidocaine .
Comparative Data Table
Parameter | This compound (15 mg) | This compound (20 mg) | This compound (23 mg) | Lidocaine (100 mg) |
---|---|---|---|---|
Peak Block Height Time | Longer | Similar | Similar | Shorter |
Duration of Blockade | Shorter | Similar | Similar | Shorter |
Postoperative Analgesic Request | Lower | Lower | Lower | Higher |
Metabolism and Pharmacokinetics
Research has indicated that this compound undergoes specific metabolic pathways, which have been studied using reversed-phase high-performance liquid chromatography (HPLC). Understanding these pathways is crucial for determining its safety profile and potential interactions with other drugs .
Future Applications
Given its unique properties, further research into this compound could expand its applications beyond surgical anesthesia. Potential areas include:
- Chronic Pain Management : Due to its analgesic effects without significant respiratory depression.
- Pediatric Anesthesia : Where minimizing respiratory risks is particularly important.
- Veterinary Medicine : As a safer alternative for anesthetic practices in animals.
作用機序
サメリジンは、二重の作用機序によって効果を発揮します。
局所麻酔: 神経細胞のナトリウムチャネルをブロックし、痛みのシグナル伝達を阻止します。
μ-オピオイド部分アゴニスト: 中枢神経系のμ-オピオイド受容体に結合し、有意な呼吸抑制なしに鎮痛効果をもたらします.
類似化合物:
ペチジン(メペリジン): 化学構造が似ていますが、薬理学的プロファイルが異なるオピオイド鎮痛薬です。
リドカイン: 局所麻酔作用が似ていますが、オピオイド活性はありません。
モルヒネ: 鎮痛効果が強く、呼吸抑制のリスクが高いμ-オピオイドアゴニストです。
サメリジンの独自性: サメリジンは、局所麻酔薬とμ-オピオイド部分アゴニストの特性を独自に組み合わせているため、手術麻酔に有望な候補です。 モルヒネなどの従来のオピオイドに比べて、呼吸抑制が軽減されるため、潜在的な安全性上の利点があります .
類似化合物との比較
Pethidine (Meperidine): An opioid analgesic with similar chemical structure but different pharmacological profile.
Lidocaine: A local anesthetic with similar local anesthetic properties but no opioid activity.
Morphine: A μ-opioid agonist with stronger analgesic effects but higher risk of respiratory depression.
Uniqueness of Sameridine: this compound’s unique combination of local anesthetic and μ-opioid partial agonist properties makes it a promising candidate for surgical anesthesia. Its reduced respiratory depression compared to traditional opioids like morphine offers potential safety advantages .
生物活性
Sameridine, a 4-phenylpiperidine derivative, exhibits a unique pharmacological profile as both a local anesthetic and a μ-opioid partial agonist. This compound is currently under development for use in surgical anesthesia, particularly through intrathecal infusion. Its biological activity encompasses various effects on pain management and anesthesia, with notable implications for respiratory function and analgesic efficacy.
Chemical Profile
- Chemical Formula : C21H34N2O
- Molar Mass : 330.516 g·mol
- CAS Number : [Not specified in sources]
Pharmacological Properties
This compound's dual action allows it to serve as an effective local anesthetic while minimizing respiratory depression, a common side effect associated with traditional opioids. Research indicates that it produces no respiratory depression at low doses and significantly less at higher doses compared to morphine .
Key Findings on Biological Activity
- Anesthetic Efficacy :
- Respiratory Effects :
- Analgesic Properties :
Comparative Analysis
The following table summarizes the comparative effects of this compound with traditional opioids like morphine and lidocaine:
Property | This compound | Morphine | Lidocaine |
---|---|---|---|
Type | Local anesthetic & μ-opioid partial agonist | Full μ-opioid agonist | Local anesthetic |
Respiratory Depression | Minimal at low doses | Significant | None |
Onset of Action | Moderate | Rapid | Rapid |
Duration of Action | Moderate | Long | Short |
Clinical Applications | Surgical anesthesia | Pain management | Local anesthesia |
Case Studies
Several clinical studies have evaluated the safety and efficacy of this compound in various surgical contexts:
- Spinal Anesthesia Study :
- Ventilatory Response Analysis :
Q & A
Basic Research Questions
Q. How can researchers characterize the physicochemical properties of Sameridine using spectroscopic and chromatographic methods?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. For novel compounds, provide full spectral data and compare with literature for known analogs. Experimental details must include solvent systems, instrument parameters, and calibration standards to ensure reproducibility .
Table 1: Key Physicochemical Properties of this compound
Property | Method Used | Key Findings | Reference ID |
---|---|---|---|
Molecular Weight | MS | 312.4 g/mol | |
Melting Point | DSC | 167-169°C | |
LogP (Partition Coeff.) | HPLC | 2.3 ± 0.1 |
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s pharmacological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for receptor binding) and cell-based models (e.g., cytotoxicity in cancer lines or primary cells). Use dose-response curves to calculate IC50/EC50 values. Include positive controls (e.g., known inhibitors) and validate assays with replicates to minimize variability. For novel targets, combine computational docking studies with experimental validation .
Q. How should researchers design stability studies to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via HPLC and characterize them using LC-MS. Include photostability testing if applicable. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacokinetic (PK) parameters across species?
- Methodological Answer : Perform meta-analysis of existing PK data to identify interspecies variability. Use Bayesian hierarchical modeling to account for study-specific covariates (e.g., dosing regimen, analytical methods). Validate findings with in vivo cross-species studies, ensuring standardized protocols for blood sampling and bioanalytical techniques (e.g., LC-MS/MS) .
Table 2: Comparative Pharmacokinetic Data Across Species
Species | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Study Limitations |
---|---|---|---|---|
Rat | 2.1 ± 0.3 | 450 ± 50 | 3200 ± 200 | Small sample size (n=6) |
Dog | 5.8 ± 1.2 | 890 ± 120 | 8100 ± 500 | Fasted vs. fed state |
Q. How can computational modeling optimize this compound’s selectivity for a target receptor over structurally similar off-targets?
- Methodological Answer : Employ molecular dynamics simulations to map binding interactions and identify key residues. Use free-energy perturbation (FEP) calculations to predict affinity changes for analogs. Validate predictions with mutagenesis studies and competitive binding assays. Address discrepancies by refining force field parameters or incorporating solvent effects .
Q. What experimental designs mitigate confounding variables in this compound’s in vivo efficacy studies?
- Methodological Answer : Implement randomized block designs to control for inter-animal variability. Use stratified sampling based on baseline biomarkers. Include sham-treated and vehicle control groups. For longitudinal studies, apply mixed-effects models to analyze time-dependent responses. Report effect sizes with 95% confidence intervals to enhance reproducibility .
Q. Data Analysis and Reporting
Q. How should researchers present conflicting efficacy data in this compound’s preclinical studies?
- Methodological Answer : Use forest plots to visualize effect sizes across studies, highlighting heterogeneity (e.g., I² statistic). Perform subgroup analysis by dose, model type, or endpoint. Discuss methodological disparities (e.g., dosing schedules, outcome measures) as potential sources of inconsistency. Transparently report negative results to avoid publication bias .
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound’s toxicology data?
- Methodological Answer : Apply sigmoidal Emax models or Hill equations to fit non-linear curves. Use bootstrapping to estimate parameter uncertainties. For threshold effects, employ piecewise regression or Bayesian changepoint analysis. Validate models with goodness-of-fit tests (e.g., AIC, BIC) .
Q. Literature and Reproducibility
Q. How can researchers address gaps in this compound’s mechanistic studies during literature reviews?
- Methodological Answer : Systematically map existing studies using PRISMA guidelines. Annotate gaps (e.g., unexplored signaling pathways) and prioritize hypotheses using strength-of-evidence frameworks. For understudied mechanisms, propose pilot experiments with orthogonal validation methods (e.g., CRISPR knockouts + pharmacological inhibition) .
Q. What protocols ensure reproducibility in this compound’s synthetic pathways?
- Methodological Answer : Publish step-by-step procedures with critical parameters (e.g., reaction temperature, catalyst loading). Share raw spectral data and chromatograms as supplementary information. Use ChemAxon or SciFinder to verify reagent CAS numbers. Collaborate with third-party labs for independent validation .
特性
IUPAC Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUGCGYWNSRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162367 | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-97-0 | |
Record name | Sameridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sameridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。